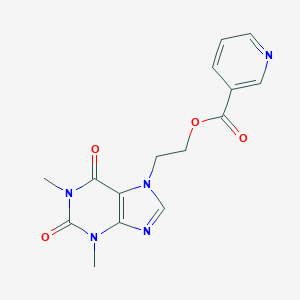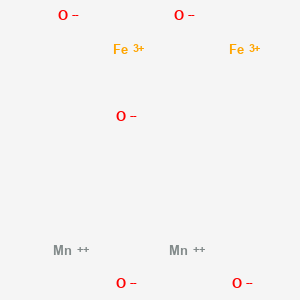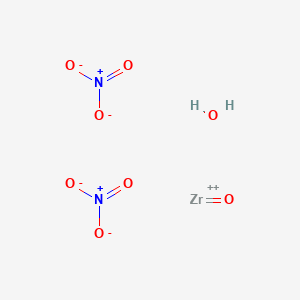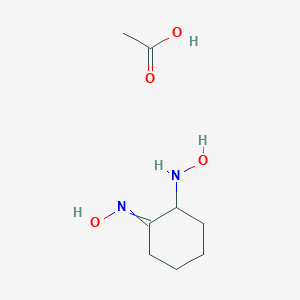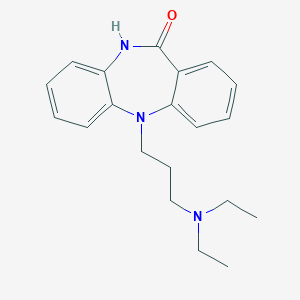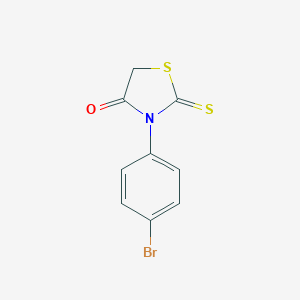
Rhodanine, 3-(p-bromophenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Rhodanine, 3-(p-bromophenyl)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized through different methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments. In
作用机制
The mechanism of action of Rhodanine, 3-(p-bromophenyl)- is not fully understood, but it is believed to involve the inhibition of various enzymes, including tyrosinase, acetylcholinesterase, and xanthine oxidase. Additionally, this compound has been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway.
生化和生理效应
Rhodanine, 3-(p-bromophenyl)- has been shown to exhibit various biochemical and physiological effects, including the inhibition of tyrosinase, acetylcholinesterase, and xanthine oxidase. Additionally, this compound has been shown to induce apoptosis in cancer cells and exhibit antitumor, antifungal, and antimicrobial activities. Rhodanine, 3-(p-bromophenyl)- has also been studied for its potential use as a diagnostic tool in the detection of various diseases, including cancer and Alzheimer's disease.
实验室实验的优点和局限性
Rhodanine, 3-(p-bromophenyl)- has several advantages for laboratory experiments, including its high yield of synthesis and its potential use as an anticancer agent and diagnostic tool. However, this compound also has some limitations for laboratory experiments, including its limited solubility in water and its potential toxicity.
未来方向
There are several future directions for the study of Rhodanine, 3-(p-bromophenyl)-, including the development of new synthesis methods, the identification of its complete mechanism of action, and the exploration of its potential use as a diagnostic tool in the detection of various diseases. Additionally, further studies are needed to determine the potential toxicity and side effects of this compound and its derivatives.
Conclusion:
In conclusion, Rhodanine, 3-(p-bromophenyl)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized through different methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments. Further studies are needed to determine the full potential of Rhodanine, 3-(p-bromophenyl)- and its derivatives in various fields, including medicinal chemistry, biochemistry, and pharmacology.
合成方法
Rhodanine, 3-(p-bromophenyl)- can be synthesized through different methods, including the reaction of 3-(p-bromophenyl) propionic acid with thiosemicarbazide under acidic conditions. The reaction leads to the formation of Rhodanine, 3-(p-bromophenyl)- with a yield of up to 90%. Other methods of synthesis include the reaction of 3-(p-bromophenyl) propionic acid with thiosemicarbazone and the reaction of 3-(p-bromophenyl) propionic acid with thiosemicarbazide in the presence of a catalyst.
科学研究应用
Rhodanine, 3-(p-bromophenyl)- has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been shown to exhibit antitumor, antifungal, and antimicrobial activities. It has also been studied for its potential use as an anticancer agent, as it has been shown to induce apoptosis in cancer cells. Additionally, Rhodanine, 3-(p-bromophenyl)- has been studied for its potential use as a diagnostic tool in the detection of various diseases, including cancer and Alzheimer's disease.
属性
CAS 编号 |
10574-70-6 |
|---|---|
产品名称 |
Rhodanine, 3-(p-bromophenyl)- |
分子式 |
C9H6BrNOS2 |
分子量 |
288.2 g/mol |
IUPAC 名称 |
3-(4-bromophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C9H6BrNOS2/c10-6-1-3-7(4-2-6)11-8(12)5-14-9(11)13/h1-4H,5H2 |
InChI 键 |
SQELHPVHPKNYGI-UHFFFAOYSA-N |
SMILES |
C1C(=O)N(C(=S)S1)C2=CC=C(C=C2)Br |
规范 SMILES |
C1C(=O)N(C(=S)S1)C2=CC=C(C=C2)Br |
其他 CAS 编号 |
10574-70-6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



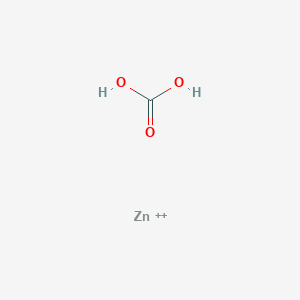

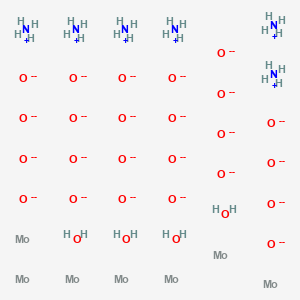
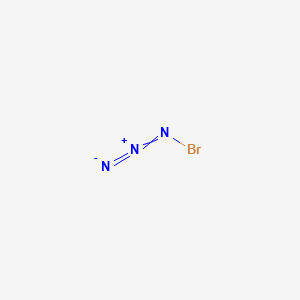
![6-(2-Diethylaminoethylamino)-2,4,9-(trimethyl)thiochromeno[2,3-b]pyridin-5-one](/img/structure/B87529.png)
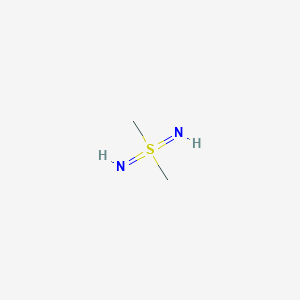
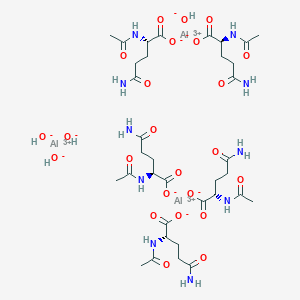
![5'-Bromospiro[[1,3]dioxane-2,3'-indolin]-2'-one](/img/structure/B87538.png)
